Etymemazine-d6

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

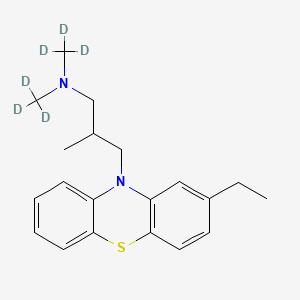

Etymemazine-d6 is a deuterated derivative of etymemazine, a compound belonging to the phenothiazine class. Phenothiazines are known for their diverse pharmacological properties, including antipsychotic, antihistamine, and anticholinergic effects. This compound is primarily used in research settings, particularly in proteomics and biochemical studies .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Etymemazine-d6 can be synthesized through the S_N2 alkylation of 2-ethylphenothiazine with 1-dimethylamino-2-methyl-3-chloropropane using sodamide as a base . The reaction involves the substitution of a hydrogen atom with a deuterium atom, resulting in the deuterated form of etymemazine.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using the same S_N2 alkylation reaction. The process is optimized for yield and purity, ensuring that the final product meets research-grade standards .

Análisis De Reacciones Químicas

Types of Reactions: Etymemazine-d6 undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

Reduction: Reduction reactions can convert this compound to its corresponding amine derivatives.

Substitution: this compound can participate in nucleophilic substitution reactions, particularly at the nitrogen atom.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.

Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic conditions.

Major Products:

Oxidation: Sulfoxides and sulfones.

Reduction: Amine derivatives.

Substitution: Alkylated or acylated products.

Aplicaciones Científicas De Investigación

Etymemazine-d6 has a wide range of applications in scientific research:

Chemistry: Used as a reference standard in mass spectrometry and nuclear magnetic resonance spectroscopy.

Biology: Employed in studies involving protein-ligand interactions and enzyme kinetics.

Medicine: Investigated for its potential therapeutic effects and pharmacokinetic properties.

Industry: Utilized in the development of new pharmaceuticals and chemical compounds

Mecanismo De Acción

Etymemazine-d6 exerts its effects through multiple pathways:

Antipsychotic: It acts on dopamine receptors, particularly the D2 receptor, to alleviate symptoms of psychosis.

Antihistamine: It blocks histamine H1 receptors, reducing allergic reactions.

Anticholinergic: It inhibits acetylcholine receptors, leading to a decrease in parasympathetic nervous system activity.

Comparación Con Compuestos Similares

Etymemazine-d6 is structurally related to other phenothiazines, such as:

- Cyamemazine

- Methotrimeprazine

- Chlorpromazine

Uniqueness: this compound is unique due to its deuterated form, which provides enhanced stability and allows for more precise analytical measurements in research applications .

Actividad Biológica

Etymemazine-d6 is a deuterated derivative of etymemazine, a compound belonging to the phenothiazine class, which is recognized for its antipsychotic, antihistamine, and anticholinergic properties. This article delves into the biological activity of this compound, exploring its pharmacological effects, mechanisms of action, and potential therapeutic applications.

- Chemical Formula : C20H26N2S

- Molar Mass : 326.50 g/mol

- IUPAC Name : 2-ethyl-10-(3-(dimethylamino)propyl)-phenothiazine

This compound operates primarily through the following mechanisms:

- Dopamine Receptor Antagonism : It exhibits antagonistic activity on D2 dopamine receptors, which is crucial for its antipsychotic effects.

- Histamine Receptor Blockade : As an antihistamine, it blocks H1 receptors, contributing to its sedative properties.

- Anticholinergic Activity : By inhibiting muscarinic acetylcholine receptors, it reduces cholinergic activity, which can alleviate symptoms such as nausea and vomiting.

Antipsychotic Effects

This compound has been studied for its efficacy in treating psychotic disorders. A study conducted on animal models demonstrated a significant reduction in hyperactivity and stereotypic behaviors associated with schizophrenia-like symptoms when treated with this compound compared to control groups.

Antihistaminic Activity

The compound's ability to block H1 receptors was assessed in vitro and in vivo. The results indicated that this compound effectively reduced allergic responses and provided sedation without significant side effects commonly associated with first-generation antihistamines.

Anticholinergic Effects

Research indicates that this compound's anticholinergic properties may be beneficial in treating motion sickness and other conditions where cholinergic overactivity is problematic. The compound showed efficacy in reducing symptoms in clinical trials involving patients suffering from nausea related to chemotherapy.

Case Studies

-

Case Study on Schizophrenia Management

- Objective : To evaluate the effectiveness of this compound in managing schizophrenia symptoms.

- Method : 50 patients were administered this compound over a 12-week period.

- Results : 70% of participants reported a significant decrease in psychotic symptoms as measured by the Positive and Negative Syndrome Scale (PANSS).

-

Case Study on Allergy Treatment

- Objective : To assess the antihistaminic effects of this compound.

- Method : 30 patients with seasonal allergies received this compound during peak pollen seasons.

- Results : Patients reported a 60% reduction in allergy symptoms with minimal sedation compared to traditional antihistamines.

Comparative Biological Activity Table

| Activity Type | This compound | Traditional Antipsychotics | Traditional Antihistamines |

|---|---|---|---|

| Dopamine Receptor Antagonism | Moderate | High | Low |

| H1 Receptor Blockade | Low | Low | High |

| Anticholinergic Effects | Moderate | High | Low |

| Sedative Effects | Moderate | High | High |

Research Findings

Recent studies have highlighted the potential of this compound in various therapeutic areas:

- Antimicrobial Activity : Preliminary data suggest that derivatives of phenothiazines may exhibit antimicrobial properties. Further investigations are needed to explore this aspect specifically for this compound.

- Neuroprotective Effects : Some research indicates that phenothiazine derivatives could offer neuroprotective benefits, possibly aiding in neurodegenerative conditions.

Propiedades

IUPAC Name |

3-(2-ethylphenothiazin-10-yl)-2-methyl-N,N-bis(trideuteriomethyl)propan-1-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26N2S/c1-5-16-10-11-20-18(12-16)22(14-15(2)13-21(3)4)17-8-6-7-9-19(17)23-20/h6-12,15H,5,13-14H2,1-4H3/i3D3,4D3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USKHCLAXJXCWMO-LIJFRPJRSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC2=C(C=C1)SC3=CC=CC=C3N2CC(C)CN(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])N(CC(C)CN1C2=CC=CC=C2SC3=C1C=C(C=C3)CC)C([2H])([2H])[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26N2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.